molecular formula C23H17ClN4O B5966874 2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol

Cat. No.: B5966874
M. Wt: 400.9 g/mol
InChI Key: QRFGIIYJZKZUGJ-MFKUBSTISA-N
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Description

2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpyrimidinyl group, and a hydrazinylidene linkage

Preparation Methods

The synthesis of 2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and phenyl groups are introduced through substitution reactions, followed by the formation of the hydrazinylidene linkage. The final step involves the introduction of the phenol group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and pyrimidine-based molecules. Compared to these compounds, 2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine
  • 2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]aniline

This compound’s uniqueness lies in its potential for diverse applications and its specific chemical structure, which allows for various modifications and functionalizations.

Properties

IUPAC Name

2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-19-12-10-17(11-13-19)21-14-20(16-6-2-1-3-7-16)26-23(27-21)28-25-15-18-8-4-5-9-22(18)29/h1-15,29H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFGIIYJZKZUGJ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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